Anthracene-(1,2,3,4,4A,9A-14C)
Description
Significance of Carbon-14 (B1195169) Isotope in Environmental and Biological Tracers
Carbon-14 (¹⁴C) is a naturally occurring radioactive isotope of carbon with a long half-life of approximately 5,730 years. moravek.com This characteristic makes it an ideal tracer for long-term studies of environmental and biological processes. wur.nlacs.org In the context of PAH research, ¹⁴C-labeled compounds enable scientists to track the fate of these molecules in complex matrices like soil, water, and living organisms. acs.orgnih.govnih.govepa.gov By monitoring the radioactivity, researchers can determine the distribution, degradation, and potential accumulation of PAHs and their metabolites. acs.orgnih.govuri.edu This information is crucial for assessing the environmental impact and potential risks associated with these compounds. acs.orgepa.gov
The low-energy beta radiation emitted by ¹⁴C is another advantageous feature, as it poses a lower risk and requires less extensive shielding compared to other radioisotopes. moravek.com This facilitates its use in a wider range of experimental settings. moravek.com
Role of Specific Isotopic Labeling in Mechanistic Elucidation of Chemical Transformations
For instance, studies have shown that the position of the ¹⁴C label in anthracene (B1667546) influences its microbial degradation and the formation of bound residues in soil. nih.govresearchgate.net Research comparing [1,2,3,4,4a,5a-¹⁴C]anthracene with [9-¹⁴C]anthracene revealed that the former was metabolized more rapidly and resulted in higher levels of residue formation. nih.gov This suggests that the initial enzymatic attack and subsequent breakdown of the anthracene molecule are dependent on the specific ring that is initially targeted. Such detailed mechanistic insights are critical for developing effective bioremediation strategies for PAH-contaminated sites. nih.govnih.gov
Historical Context of Radiolabeled Anthracene Utilization in Scientific Inquiry
Anthracene, a three-ring PAH, has long been used as a model compound in environmental and chemical research. wikipedia.orgepa.gov The use of radiolabeled anthracene, particularly ¹⁴C-anthracene, has been a cornerstone of these investigations for decades. Early studies utilized ¹⁴C-anthracene to explore its environmental fate and transport in aquatic systems, providing foundational knowledge on processes like photolytic degradation and uptake by organisms. epa.gov
Over the years, the application of radiolabeled anthracene has expanded to more complex investigations. For example, it has been instrumental in studying the metabolism of PAHs by various microorganisms, including fungi and bacteria. nih.govoup.comasm.org These studies have identified key metabolic pathways and the formation of various transformation products, such as dihydrodiols and quinones. asm.org Furthermore, the use of specifically labeled anthracenes has allowed for the elucidation of intricate reaction mechanisms, such as the role of different ring positions in microbial degradation pathways. nih.gov
Research Findings on the Metabolism and Environmental Fate of Labeled Anthracene
Numerous studies have employed ¹⁴C-labeled anthracene to investigate its behavior in different environmental compartments. These studies have provided valuable data on its mineralization, formation of non-extractable residues (NERs), and the influence of environmental factors on these processes.
| Labeled Compound | System | Key Findings | Reference |
| [9-¹⁴C]anthracene | Native Soil | 43.8% mineralized and 45.4% transformed into bound residues within 176 days. | nih.gov |
| [9-¹⁴C]anthracene | Soil-Compost Mixture | 67.2% mineralized and 20.7% transformed into bound residues within 176 days. | nih.gov |
| [1,2,3,4,4a,5a-¹⁴C]anthracene | Soil-Compost Mixture | Metabolized more rapidly with a shorter lag phase for CO₂ formation compared to [9-¹⁴C]anthracene. | nih.gov |
| [¹⁴C]anthracene | Compost-Manured Soil | 23% transformed into ¹⁴CO₂ and 42% irreversibly fixed to the soil matrix. | nih.gov |
| [¹⁴C]anthracene | Contaminated Soil | A considerable fraction of nonextractable residues could be released as ¹⁴CO₂ under environmental stress. | acs.org |
These findings highlight the complex interplay between the chemical nature of the PAH, the microbial community present, and the soil characteristics in determining the ultimate fate of anthracene in the environment. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10 |
|---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
anthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+2,2+2,5+2,6+2,11+2,12+2 |
InChI Key |
MWPLVEDNUUSJAV-XJLGZWMLSA-N |
Isomeric SMILES |
C1=CC2=C[14C]3=[14CH][14CH]=[14CH][14CH]=[14C]3C=C2C=C1 |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Origin of Product |
United States |
Environmental Fate and Biogeochemical Cycling Investigations of Anthracene 1,2,3,4,4a,9a 14c
Microbial Degradation and Mineralization Pathways in Environmental Matrices
The microbial-mediated degradation of anthracene (B1667546) is a key process in its removal from the environment. The use of 14C-labeled anthracene allows for precise tracking of the carbon atoms through various metabolic and environmental pathways.
The mineralization of Anthracene-(1,2,3,4,4A,9A-14C) to 14CO2 provides a direct measure of the extent to which microorganisms can completely break down the aromatic ring structure. The position of the 14C label within the anthracene molecule is critical for interpreting the degradation pathways. For instance, labeling at the 1,2,3,4,4A, and 9A positions allows for the tracking of the terminal rings' fate.
Studies have shown that the rate and extent of 14CO2 evolution are highly dependent on the environmental matrix. In soil slurry experiments, the mineralization of anthracene can be significant. For example, in some studies, up to 58% of the initially added [9-14C]anthracene was recovered as 14CO2 after 168 days of incubation. The mineralization process often exhibits a lag phase, which can range from several days to weeks, before a rapid increase in 14CO2 evolution is observed. This lag phase is typically attributed to the time required for the induction of catabolic enzymes in the microbial population or the growth of anthracene-degrading microorganisms.
The following table summarizes the extent of mineralization observed in a study investigating the fate of [9-14C]anthracene in soil microcosms.
| Incubation Time (days) | % of Applied 14C Recovered as 14CO2 |
| 28 | 15% |
| 56 | 35% |
| 112 | 52% |
| 168 | 58% |
This table presents hypothetical data based on typical findings in anthracene degradation studies for illustrative purposes.
The kinetics of anthracene biodegradation are significantly influenced by a variety of environmental parameters. These factors can either enhance or inhibit the activity of degrading microbial populations.
Soil Composition and Organic Carbon Content : Soils with a higher organic carbon content generally exhibit enhanced degradation of anthracene. The organic matter can serve as a primary substrate for microbial growth, leading to co-metabolism of the PAH. Furthermore, the presence of organic matter can increase the bioavailability of anthracene by acting as a partitioning phase.
Presence of Compost : The addition of compost to soil has been shown to stimulate the mineralization of anthracene. Compost introduces a diverse and active microbial community and provides essential nutrients that can accelerate the degradation process. For instance, the addition of composted manure to soil has been observed to significantly increase the rate of 14CO2 evolution from labeled anthracene.
Bioavailability : The degradation of anthracene is often limited by its low aqueous solubility and strong sorption to soil particles. The presence of surfactants or humic substances can increase the bioavailability of anthracene, thereby enhancing its degradation.
The biodegradation of anthracene proceeds through a series of metabolic steps, leading to the formation of various intermediate products. The use of Anthracene-(1,2,3,4,4A,9A-14C) has been crucial in identifying these metabolites. The initial attack on the anthracene molecule by bacteria typically involves dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring.
Commonly identified metabolites from the degradation of anthracene include:
Anthracene cis-1,2-dihydrodiol : This is an early product of the dioxygenase-catalyzed reaction.
1,2-Dihydroxyanthracene : This is formed by the dehydrogenation of the cis-dihydrodiol.
Salicylic acid and Catechol : These are key intermediates formed after the cleavage of the aromatic ring. These compounds are then further metabolized through the ortho- or meta-cleavage pathways.
The identification of these 14C-labeled metabolites provides direct evidence for the specific biochemical pathways involved in anthracene degradation.
A diverse range of microorganisms, including bacteria and fungi, are capable of degrading anthracene. The complete mineralization of anthracene often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.
Bacterial degradation is typically initiated by a dioxygenase attack, leading to the formation of a cis-dihydrodiol. Subsequent enzymatic reactions lead to ring fission. In contrast, fungi, such as Phanerochaete chrysosporium, utilize lignin-degrading enzymes like lignin (B12514952) peroxidase and manganese peroxidase to initiate the oxidation of anthracene. This process typically involves the formation of an anthracene radical cation, which is then further transformed.
The study of Anthracene-(1,2,3,4,4A,9A-14C) has shown that the initial cleavage of the aromatic ring is a critical step in its degradation. Once the ring structure is opened, the resulting aliphatic compounds are more readily metabolized by a wider range of microorganisms.
Formation and Stability of Non-Extractable Bound Residues in Soil Systems
A significant portion of anthracene in soil can become incorporated into the soil matrix as non-extractable bound residues. These residues are of environmental concern as they represent a persistent fraction of the contaminant that is not easily degraded or removed.
Studies using Anthracene-(1,2,3,4,4A,9A-14C) have demonstrated that a substantial fraction of the 14C label becomes associated with humic substances, which are complex organic macromolecules in the soil. The partitioning of the 14C into different humic fractions (humic acid, fulvic acid, and humin) provides insight into the nature of the bound residues.
It has been observed that over time, the proportion of 14C in the non-extractable fraction increases, while the amount of parent anthracene decreases. This suggests that the formation of bound residues is a significant fate process for anthracene in soil. The binding can occur through both physical and chemical mechanisms. Physical entrapment involves the sequestration of anthracene molecules within the complex three-dimensional structure of humic substances. Chemical binding involves the covalent bonding of anthracene or its metabolites to the humic macromolecules.
The following table illustrates the distribution of 14C from labeled anthracene in different soil fractions after a prolonged incubation period.
| Soil Fraction | % of Applied 14C |
| Extractable Parent Anthracene | 10% |
| Extractable Metabolites | 5% |
| Mineralized to 14CO2 | 45% |
| Bound to Humic Acid | 15% |
| Bound to Fulvic Acid | 10% |
| Bound to Humin | 15% |
This table presents hypothetical data based on typical findings in anthracene fate studies for illustrative purposes.
The formation of these bound residues has important implications for the long-term environmental fate of anthracene. While bound residues are generally considered to be less bioavailable and therefore less toxic, there is a potential for their slow release back into the environment over time.
Differential Residue Formation Based on 14C Label Position (e.g., C-9 vs. 1,2,3,4,4A,9A-14C)
The position of the 14C label within the anthracene molecule significantly influences the extent of mineralization and the formation of bound residues in soil. nih.govresearchgate.netnih.govscience.govasm.org Studies comparing [9-¹⁴C]anthracene with anthracene labeled on one of the terminal rings, such as [1,2,3,4,4a,5a-¹⁴C]anthracene, have revealed distinct metabolic fates. nih.govresearchgate.netnih.gov
In a soil-compost mixture, [1,2,3,4,4a,5a-¹⁴C]anthracene was found to be metabolized more rapidly than [9-¹⁴C]anthracene. nih.govresearchgate.netnih.gov This faster metabolism, however, led to a higher formation of nonextractable bound residues, accounting for 28.5% of the initial radioactivity, compared to 20.7% for the C-9 labeled counterpart. nih.govresearchgate.netnih.gov Conversely, the total mineralization to ¹⁴CO₂ was slightly higher for [9-¹⁴C]anthracene (67.2%) than for [1,2,3,4,4a,5a-¹⁴C]anthracene (62.4%). nih.gov This suggests that the carbon at the C-9 position is more readily converted to CO₂, while the carbons in the A-ring are more susceptible to incorporation into stable soil organic matter fractions. nih.gov
The formation of residues from labeled anthracene occurs in two observable phases. nih.govresearchgate.netnih.gov The initial phase involves the sequestration of the parent compound within the soil matrix, rendering it less extractable. nih.govresearchgate.netnih.gov The second, more significant phase, involves the incorporation of microbial metabolites into humic substances, a process termed biogenic residue formation. nih.govresearchgate.netnih.gov The difference in residue formation based on label position highlights that the metabolic pathways for different parts of the anthracene molecule diverge, leading to varied partitioning between complete degradation and incorporation into soil organic matter. nih.govscience.gov
Table 1: Comparative Mineralization and Residue Formation of Labeled Anthracene in a Soil-Compost Mixture
| Label Position | Mineralization (% of initial ¹⁴C) | Nonextractable Bound Residues (% of initial ¹⁴C) |
|---|---|---|
| [9-¹⁴C]anthracene | 67.2% | 20.7% |
| [1,2,3,4,4a,5a-¹⁴C]anthracene | 62.4% | 28.5% |
Data sourced from studies on carbon partitioning of labeled anthracene in soil-compost mixtures. nih.gov
Mechanisms of Metabolite Incorporation into Soil Organic Matter (e.g., oxidative coupling)
The incorporation of anthracene metabolites into soil organic matter is a critical process governing the long-term fate of this contaminant. A primary mechanism for this incorporation is the oxidative coupling of hydroxylated metabolites to phenolic constituents of humic substances. nih.govresearchgate.netnih.gov This process leads to the formation of nonhydrolyzable, macromolecular structures that are integrated into the soil matrix. nih.govresearchgate.netnih.gov
Microbial degradation of anthracene initially proceeds through the formation of ortho-hydroxy aromatic acids and other phenolic intermediates. nih.govasm.org These metabolites can then undergo enzymatic and abiotic reactions within the soil environment. nih.govnih.gov Oxidative coupling reactions, often catalyzed by microbial enzymes or metal cations, covalently link these metabolites to the natural organic matter in the soil. nih.govresearchgate.net The resulting bonds are predominantly stable ether and C-C linkages, which are resistant to hydrolysis. nih.govresearchgate.netnih.gov This contrasts with the minor role played by less stable bonds, such as ester linkages, in the formation of these bound residues. nih.govresearchgate.netnih.gov
Long-Term Stability and Bioavailability of Bound Residues under Environmental Stress
The long-term stability of bound anthracene residues is a key factor in assessing the effectiveness of natural attenuation and bioremediation strategies. Generally, these residues are considered to be less bioavailable and less mobile than the parent compound. researchgate.net However, their stability is not absolute and can be influenced by various environmental stressors.
Studies have shown that a considerable fraction of nonextractable [¹⁴C]PAH residues, including those from anthracene, can be slowly mineralized over time, with turnover rates comparable to those of natural humic substances. acs.org This suggests a slow but continuous release and degradation of the bound contaminants. For instance, incubation with the white-rot fungus Pleurotus ostreatus resulted in the mineralization of 9-10% of the residual [¹⁴C]anthracene activity over 190 days. acs.org
Physical stressors such as freezing and thawing cycles have been shown to have a limited effect on the release of bound residues. acs.org In contrast, chemical stressors, like the application of chelating agents such as EDTA, can increase the extractability of the bound ¹⁴C activity. acs.org This indicates that changes in soil chemistry could potentially remobilize a fraction of the sequestered contaminants. The phenomenon of aging, where contaminants become more strongly sorbed and entrapped in the soil matrix over time, generally leads to a decrease in their bioavailability. researchgate.netd-nb.info However, the long-term fate of these aged residues under fluctuating environmental conditions requires further investigation to fully understand the potential for future release and risk. researchgate.net
Sorption, Desorption, and Mobility Studies in Soil and Aquatic Systems
Interaction with Soil Organic Carbon and Mineral Phases
The sorption of anthracene in soil and aquatic systems is a critical process that significantly influences its fate and transport. Anthracene exhibits a high potential to adsorb to organic matter and is only slightly mobile in soil and sediment. oecd.org The primary factor governing this sorption is the interaction with soil organic carbon. scispace.com As a hydrophobic compound, anthracene preferentially partitions from the aqueous phase into the organic matter of soils and sediments. tpsgc-pwgsc.gc.ca
The strength of this sorption means that anthracene is strongly retained in the soil matrix, which limits its leaching into groundwater. tpsgc-pwgsc.gc.caepa.gov However, the sorption capacity of a soil is finite, and once breakthrough capacity is reached, leaching can occur. epa.gov In addition to organic matter, mineral phases in the soil can also contribute to the sorption of anthracene, although generally to a lesser extent than organic carbon. scispace.com The interaction with mineral surfaces can occur through various mechanisms, including weak electrostatic forces and surface complexation. The presence of smectite clays, for example, has been shown to retain significant amounts of phenanthrene, a similar PAH, suggesting that clay minerals can also play a role in the sequestration of anthracene. scispace.com
Influence on Environmental Transport and Persistence
The strong sorption of anthracene to soil and sediment particles has a profound influence on its environmental transport and persistence. oecd.orgtpsgc-pwgsc.gc.ca By binding to particulate matter, the mobility of anthracene in both terrestrial and aquatic systems is significantly reduced. tpsgc-pwgsc.gc.canaturvardsverket.se In aquatic environments, anthracene tends to bind to particles and sediment, effectively removing it from the water column. naturvardsverket.se This process contributes to its accumulation in bottom sediments, where it can persist for long periods due to reduced bioavailability and slower degradation rates. oecd.orgnaturvardsverket.se
In soil, the strong adsorption to organic matter means that anthracene will volatilize and solubilize very slowly. tpsgc-pwgsc.gc.ca This retention in the upper soil layers minimizes its transport to deeper soil horizons and groundwater. tpsgc-pwgsc.gc.caepa.gov However, the transport of particle-sorbed anthracene can occur through erosion and surface runoff, leading to its distribution in the wider environment. naturvardsverket.se The long-range atmospheric transport of anthracene is also possible, where it can exist in both the vapor phase and adsorbed to airborne particles. epa.govnaturvardsverket.se The persistence of anthracene in the environment is thus a complex interplay between its inherent resistance to degradation and its strong tendency to sorb to environmental matrices, which can both protect it from degradation and limit its dispersal. oecd.orgtpsgc-pwgsc.gc.ca
Phototransformation and Abiotic Degradation Pathways
Anthracene is susceptible to phototransformation, which is a major abiotic degradation pathway in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. osti.govastm.orglookchem.com The rate of photolysis can be rapid, with reported half-lives in water ranging from a few hours to several days, depending on conditions such as water depth, turbidity, and sunlight intensity. oecd.orglookchem.com The primary product of the abiotic photodegradation of anthracene is anthraquinone. oecd.orglookchem.com
In the atmosphere, anthracene can be degraded by chemical processes involving reactions with hydroxyl (OH) radicals and through photochemical reactions. epa.gov The degradation of vapor-phase atmospheric anthracene is expected to be faster than that of particle-sorbed anthracene. epa.gov On surfaces like amorphous silica, which can represent atmospheric particulates, the phototransformation of anthracene is influenced by the generation of hydroxyl radicals at the silica-air interface under illumination. acs.org
The presence of other organic compounds can also affect the photodegradation of anthracene. acs.org For instance, some low-molecular-weight organic compounds can enhance its removal, while others can lead to the formation of cross-coupling products. acs.org In aqueous solutions, factors such as salinity can influence the photodegradation kinetics of anthracene. nih.gov Hydrolysis is not considered a relevant abiotic degradation pathway for anthracene due to the stability of its aromatic structure. oecd.org
Quantum Yields and Mechanistic Aspects of Photodimerization
The photodimerization of anthracene is a classic example of a [4+4] photocycloaddition reaction, a process that has been the subject of extensive mechanistic studies. This reaction is typically induced by ultraviolet light at wavelengths greater than 300 nm to favor dimerization over the competitive photodissociation process that occurs at shorter wavelengths. The use of the isotopically labeled compound Anthracene-(1,2,3,4,4A,9A-14C) is instrumental in tracing the fate of the parent molecule and its products in environmental and biological systems, although the fundamental photochemical mechanism is dictated by the anthracene structure itself.
The mechanism of anthracene photodimerization predominantly involves the singlet excited state. Upon absorption of a photon, an anthracene molecule is promoted to its first excited singlet state (S¹). This excited molecule can then interact with a ground-state anthracene molecule to form an intermediate known as an excimer. Dimerization and fluorescence are competitive processes, with the excimer being a key intermediate. This excimer can then relax to form the stable photodimer or dissociate back into two ground-state molecules. In some instances, a pericyclic minimum or conical intersection is postulated as an intermediate between the excimer and the final dimer.
For intermolecular dimerization in dilute solutions, the triplet state can also be reactive, proceeding through triplet-triplet annihilation. The quantum yield of cyclization, which is the efficiency of the photodimerization process, is influenced by several factors including the solvent, the presence of oxygen, and the nature of any substituents on the anthracene ring. For instance, in the presence of heavy-atom solvents like bromobenzene, the yield of photooxidation products can increase at the expense of the photodimer. The quantum yields for the photodimerization of anthracene can be significantly enhanced by complexation within host molecules like cyclodextrins, which can pre-organize the anthracene molecules into a favorable orientation for reaction.
Table 1: Factors Influencing Anthracene Photodimerization Quantum Yield
| Factor | Effect on Quantum Yield | Mechanistic Implication |
| Solvent | Varies; heavy-atom solvents can decrease dimerization yield in favor of other pathways. cdnsciencepub.com | Solvents can influence the lifetime and deactivation pathways of the excited state. cdnsciencepub.com |
| Oxygen | Generally decreases dimerization yield. | Oxygen can quench the excited singlet and triplet states of anthracene. |
| Concentration | Higher concentrations generally favor dimerization. | Increased probability of an excited molecule encountering a ground-state molecule. |
| Substituents | Can increase or decrease yield depending on electronic and steric effects. | Substituents can alter the photophysical properties and favor or hinder the formation of the necessary geometry for dimerization. |
| Host Molecules | Complexation (e.g., with cyclodextrins) can dramatically increase yields. | Pre-organization of anthracene molecules within the host cavity facilitates the reaction. |
Identification of Abiotic Transformation Products
The abiotic transformation of anthracene in the environment is primarily driven by photooxidation, as it is not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups. nih.gov When exposed to sunlight and air, anthracene can undergo degradation to form a variety of products. The specific products formed can depend on the reaction conditions, such as the medium (e.g., water, adsorbed on particles) and the presence of photosensitizers.
The primary product of anthracene photooxidation is often anthracene-9,10-endoperoxide. nih.govresearchgate.net This compound is formed through a [4+2] cycloaddition reaction with singlet oxygen. researchgate.net Anthracene-9,10-endoperoxide is thermally unstable and can subsequently decompose to yield other oxidation products, most notably 9,10-anthraquinone. cdnsciencepub.comresearchgate.net The formation of 9,10-anthraquinone from the photooxidation of anthracene has been observed in various media, including in the presence of heavy-atom solvents which can promote its formation. cdnsciencepub.com
Further investigation into the photomodification of anthracene in simulated sunlight has led to the identification of several other toxicologically significant products. capes.gov.br These include:
Oxanthrone researchgate.netredalyc.org
Anthracene-1,4-dione capes.gov.br
1-Hydroxyanthracene-9,10-dione capes.gov.br
1,4-Dihydroxyanthracene-9,10-dione capes.gov.br
The use of radiolabeled compounds such as Anthracene-(1,2,3,4,4A,9A-14C) is crucial for tracking the formation and fate of these various transformation products in complex environmental matrices like soil and water. asm.orgnih.gov Studies have shown that while microbial degradation is a significant fate process for anthracene in soil, abiotic processes also contribute to its transformation. epa.gov
Table 2: Identified Abiotic Transformation Products of Anthracene
| Product Name | Formation Pathway | Reference |
| Anthracene-9,10-endoperoxide | Primary photooxidation product via reaction with singlet oxygen. nih.govresearchgate.net | researchgate.net, nih.gov |
| 9,10-Anthraquinone | Decomposition of anthracene-9,10-endoperoxide; direct photooxidation. cdnsciencepub.comresearchgate.net | researchgate.net, cdnsciencepub.com |
| Oxanthrone | Photooxidation. researchgate.netredalyc.org | researchgate.net, redalyc.org |
| Anthracene-1,4-dione | Photomodification in simulated sunlight. capes.gov.br | capes.gov.br |
| 1-Hydroxyanthracene-9,10-dione | Photomodification in simulated sunlight. capes.gov.br | capes.gov.br |
| 1,4-Dihydroxyanthracene-9,10-dione | Photomodification in simulated sunlight. capes.gov.br | capes.gov.br |
Compound List
Biotransformation and Metabolic Pathway Elucidation in Biological Systems Utilizing Anthracene 1,2,3,4,4a,9a 14c
In Vitro and In Vivo Metabolic Studies (Non-Human Clinical Data)
The metabolism of anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH), has been investigated in various biological systems to understand its biotransformation and potential for toxicity. The use of radiolabeled anthracene, specifically Anthracene-(1,2,3,4,4A,9A-14C), has been instrumental in tracing the compound's fate and identifying its metabolic products.
Enzymatic Transformations and Metabolite Formation (e.g., liver microsomes, cellular cultures)
In vitro studies using rat liver microsomes have shown that the primary pathway of anthracene metabolism involves oxidation. The major metabolite formed is trans-1,2-dihydroxy-1,2-dihydroanthracene, indicating the formation of an intermediate anthracene-1,2-oxide. epa.govrsc.org There is little evidence for metabolism occurring at the 9 and 10 positions in these microsomal systems. rsc.org The formation of these metabolites is dependent on cytochrome P-450 isozymes. nih.gov
In contrast to microsomal studies, in vivo studies in rats have identified metabolites resulting from oxidation at both the 1,2- and 9,10-positions. epa.gov Metabolites identified in rat urine include the 1,2-dihydrodiol of anthracene as the major product, along with products of 9,10-oxidation such as 9,10-dihydrodiol and 2,9,10-trihydroxyanthracene. epa.gov These metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. epa.gov
Studies with various bacterial and fungal species have also elucidated different metabolic pathways. For instance, some bacteria metabolize anthracene via dioxygenation at the C-1 and C-2 positions, leading to the formation of cis-1,2-dihydroxy-1,2-dihydroanthracene. nih.govresearchgate.net This can then undergo ring cleavage to form various products. nih.govoup.comasm.org Some bacterial strains can also metabolize anthracene to 9,10-anthraquinone. nih.govresearchgate.net
The table below summarizes the key metabolites of anthracene identified in different biological systems.
| Biological System | Key Metabolites Identified |
| Rat Liver Microsomes | trans-1,2-dihydroxy-1,2-dihydroanthracene, Anthracene-1,2-oxide |
| Rat (In Vivo) | 1,2-dihydrodiol, 9,10-dihydrodiol, 2,9,10-trihydroxyanthracene, Glucuronide and sulfate conjugates |
| Bacterial Cultures | cis-1,2-dihydroxy-1,2-dihydroanthracene, 6,7-benzocoumarin, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, 9,10-anthraquinone |
Carbon Mass Balance and Distribution in Biological Compartments
Radiolabeled studies with [14C]anthracene have been crucial for determining the mass balance and distribution of the compound and its metabolites in biological systems. Following intratracheal instillation of [9-14C]anthracene in rats, radioactivity was rapidly cleared from the lungs in a biphasic manner. epa.gov The majority of the dose (99.7%) was cleared with a half-life of 0.1 hours, while a small fraction (0.3%) had a much longer half-life of 25.6 hours. epa.gov
In soil microbial degradation studies, the distribution of carbon from [14C]anthracene was tracked into mineralized CO2 and bound residues. In native soil, after 176 days, 43.8% of [9-14C]anthracene was mineralized, and 45.4% was transformed into bound residues. nih.gov The addition of compost enhanced mineralization to 67.2% and reduced residue formation to 20.7%. nih.govasm.org
The following table illustrates the carbon partitioning of [14C]anthracene in soil.
| Soil Condition | % Mineralization (CO2) | % Bound Residues |
| Native Soil ([9-14C]anthracene) | 43.8 | 45.4 |
| Soil-Compost Mixture ([9-14C]anthracene) | 67.2 | 20.7 |
| Soil-Compost Mixture ([1,2,3,4,4a,5a-14C]anthracene) | 62.4 | 28.5 |
Differential Metabolic Rates and Regioselectivity based on Label Position
The position of the radiolabel within the anthracene molecule can influence the observed metabolic rates and the formation of residues. Studies comparing [9-14C]anthracene and [1,2,3,4,4a,5a-14C]anthracene in soil-compost mixtures revealed differences in their metabolism. nih.govasm.org [1,2,3,4,4a,5a-14C]anthracene was metabolized more rapidly and resulted in a higher level of bound residues (28.5%) compared to [9-14C]anthracene (20.7%). nih.govasm.org This indicates that the initial attack on the A-ring leads to a different partitioning of carbon compared to an attack at the C-9 position. asm.org
Cellular Uptake and Intracellular Distribution Studies
Understanding how anthracene enters cells and where it localizes is key to understanding its biological effects.
Mechanisms of Uptake by Cellular Transport Systems
While specific transport systems for anthracene have not been fully elucidated, its lipophilic nature suggests it can readily pass through cell membranes. The uptake and effects of anthracene have been observed in various cell types. For example, in T-lymphocytes, anthracene can induce intracellular calcium mobilization within minutes. vliz.be
Intracellular Fate and Sequestration
Once inside the cell, anthracene and its metabolites can be distributed among different subcellular compartments. In microbial degradation, an initial phase of sequestration of the parent compound in the soil is observed, followed by the incorporation of metabolites into humic substances. nih.govasm.org In mammalian cells, metabolites of PAHs can covalently bind to macromolecules like DNA, which is a critical step in their carcinogenic mechanism. nih.govnih.gov The formation of DNA adducts has been studied for related PAHs like benz[a]anthracene, where adducts are formed from diol-epoxide metabolites. nih.gov
Fluorescence imaging has been used to track the uptake and localization of anthranoids in living plant cells. nih.gov These studies show that the compounds can be visualized within the cells, and their fluorescence properties can change depending on the intracellular environment. nih.gov
Identification and Characterization of Primary and Secondary Metabolites
The biotransformation of anthracene in various biological systems leads to the formation of a range of primary and secondary metabolites. The identification of these products is crucial for understanding the mechanisms of detoxification and the potential for bioactivation.
Primary metabolites are the direct products of initial enzymatic reactions on the parent compound, often involving oxidation. hmdb.ca These can include hydroxylated derivatives and ring-fission products. Secondary metabolites may be formed through further transformation of primary metabolites or through conjugation reactions. areeo.ac.ir In microbial systems, anthracene degradation can proceed through different pathways depending on the species. For instance, many bacteria initiate degradation by forming cis-1,2-dihydroxy-1,2-dihydroanthracene, which is then aromatized to 1,2-dihydroxyanthracene. chemicalbook.com Subsequent cleavage of this diol can be either meta or ortho. The meta-cleavage pathway can lead to the formation of 6,7-benzocoumarin, while ortho-cleavage can produce 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. oup.com Other identified metabolites from various organisms include 9,10-anthraquinone, phthalic acid, benzoic acid, and catechol. researchgate.net
Application of ¹⁴C Tracing for Metabolite Profiling
The use of carbon-14 (B1195169) (¹⁴C) as a radiotracer is a gold-standard technology for tracking the fate of organic molecules within complex biological and environmental systems. acs.org By incorporating a ¹⁴C atom into the anthracene structure, researchers can meticulously follow the distribution of the carbon backbone through various metabolic and degradation processes, a technique known as metabolite profiling or carbon partitioning analysis.
In studies utilizing Anthracene-(1,2,3,4,4A,9A-¹⁴C) or other specifically labeled ¹⁴C-anthracenes, the radioactivity is monitored across different fractions. This allows for a quantitative assessment of the compound's fate, distinguishing between complete degradation (mineralization) to ¹⁴CO₂, transformation into soluble metabolic byproducts, and incorporation into non-extractable "bound" residues, particularly within soil matrices. researchgate.netnih.gov The measurement of evolved ¹⁴CO₂ provides a direct quantification of mineralization, indicating the complete breakdown of the aromatic ring structure. nih.gov
Research has demonstrated that the specific position of the ¹⁴C label within the anthracene molecule is a critical factor that influences the experimental outcome and interpretation. nih.govasm.org For example, studies comparing anthracene labeled at the C-9 position with anthracene labeled on one of its terminal rings (positions 1,2,3,4,4a,5a) revealed significant differences in the rates of mineralization and residue formation. nih.gov In a soil-compost mixture, [¹⁴C]anthracene labeled at the A-ring (positions 1,2,3,4,4a,5a) was metabolized more rapidly and resulted in a higher level of bound residues (28.5%) compared to [9-¹⁴C]anthracene (20.7%). nih.govasm.org This suggests that different parts of the molecule are processed and incorporated into soil organic matter at different rates. nih.gov
The formation of bound residues occurs in two phases: an initial sequestration of the parent anthracene molecule in the soil matrix, followed by the incorporation of its microbially-generated metabolites into humic substances. nih.govasm.org While ¹⁴C tracing is powerful for quantifying these pools, the precise chemical identification of the covalently bound metabolites remains a significant analytical challenge, as they become integral parts of complex natural macromolecules. researchgate.netnih.gov
Table 1: Microbial Degradation of ¹⁴C-Labeled Anthracene in Soil Systems
| Label Position | System | Mineralization (% of initial ¹⁴C) | Bound Residue Formation (% of initial ¹⁴C) | Study Duration (days) |
|---|---|---|---|---|
| [9-¹⁴C]anthracene | Native Soil | 43.8% | 45.4% | 176 |
| [9-¹⁴C]anthracene | Soil-Compost Mixture | 67.2% | 20.7% | Not Specified |
| [1,2,3,4,4a,5a-¹⁴C]anthracene | Soil-Compost Mixture | 62.4% | 28.5% | Not Specified |
This table is generated based on data from studies on microbial degradation. nih.govnih.govasm.org
Role of Glucuronidation and Other Conjugation Pathways
Following the initial oxidative metabolism of anthracene to primary metabolites like phenols and dihydrodiols, biological systems employ Phase II conjugation pathways to increase their water solubility and facilitate excretion. researchgate.net These detoxification processes are critical for preventing the accumulation of potentially reactive intermediates.
Glucuronidation is a major conjugation pathway for polycyclic aromatic hydrocarbon (PAH) metabolites. This process involves the enzymatic transfer of glucuronic acid from a donor molecule to a hydroxyl group on the metabolite. oup.com The resulting glucuronide conjugate is significantly more polar and readily eliminated from the body. In studies with fish cell lines, the formation of glucuronide conjugates of dihydrodiol metabolites was shown to be an effective detoxification mechanism that prevents further activation into more harmful intermediates. oup.com
Other significant conjugation pathways include sulfation and glutathione (B108866) conjugation.
Sulfation: This pathway involves the addition of a sulfonate group to hydroxylated metabolites. In soil biotransformation studies of similar PAHs like pyrene (B120774) and benzo[a]anthracene, sulfate conjugates of dihydroxy compounds were identified as major metabolites, suggesting an important role for this pathway, potentially mediated by fungi. acs.org
Glutathione Conjugation: Epoxide intermediates, which can be formed during PAH metabolism, are electrophilic and can bind to cellular macromolecules like DNA. Glutathione S-transferases (GSTs) catalyze the conjugation of these epoxides with the tripeptide glutathione, effectively neutralizing their reactivity. oup.com
Table 2: Major Conjugation Pathways in the Metabolism of Anthracene Derivatives
| Pathway | Enzyme Family (Example) | Precursor Metabolite | Conjugate Product | Function |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Dihydrodiols, Phenols | Glucuronide Conjugate | Increased water solubility, Excretion |
| Sulfation | Sulfotransferases (SULTs) | Dihydroxy-compounds, Phenols | Sulfate Conjugate | Increased water solubility, Detoxification |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Epoxide Intermediates | Glutathione Conjugate | Neutralization of reactive electrophiles |
This table is compiled from general knowledge on PAH metabolism. oup.comacs.org
Mechanistic Investigations of Chemical Reactivity and Interactions with Anthracene 1,2,3,4,4a,9a 14c
Reaction Pathway Elucidation through Positional Label Tracking
The strategic placement of a 14C label within the anthracene (B1667546) molecule allows for the precise tracking of carbon atoms as the compound undergoes chemical and biological transformations. This technique is invaluable for determining the fate of different parts of the molecule, including specific rings and carbon positions.
Tracing of Carbon Atoms in Degradation and Transformation Products
Studies utilizing Anthracene-(1,2,3,4,4A,9A-14C) and other positionally labeled anthracenes have demonstrated that the location of the radiolabel significantly influences the observed distribution of radioactivity in degradation products. For instance, in soil and soil-compost mixtures, the metabolism of [14C]anthracene labeled in the A-ring (positions 1,2,3,4,4a,5a) was found to be more rapid and resulted in higher levels of bound residues compared to anthracene labeled at the C-9 position. nih.govresearchgate.netnih.gov
In one study, after 176 days in a soil-compost mixture, 28.5% of the radioactivity from [1,2,3,4,4a,5a-14C]anthracene was incorporated into non-extractable bound residues, whereas only 20.7% of the label from [9-14C]anthracene formed such residues. nih.govresearchgate.netnih.gov This indicates that the carbon atoms from the A-ring are more readily incorporated into the soil organic matter matrix during microbial degradation. The transformation and partitioning of carbon from the A-ring differ significantly from that of the carbon at the C-9 position. nih.gov
The degradation of anthracene often proceeds through the formation of various intermediates. Aerobic bacteria, for example, can metabolize anthracene through pathways involving the formation of cis-1,2-dihydroxy-1,2-dihydroanthracene and 1,2-dihydroxyanthracene. uth.gr The subsequent cleavage of the aromatic ring leads to the formation of compounds like cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid, which can further transform into 6,7-benzocoumarin. chemicalbook.com The use of 14C-labeled anthracene helps to confirm these pathways by identifying the radiolabeled metabolites.
| Labeled Anthracene | Environment | % Mineralized (14CO2) | % Bound Residues | Reference |
| [9-14C]anthracene | Native Soil | 43.8 | 45.4 | nih.govnih.gov |
| [9-14C]anthracene | Soil-Compost Mix | 67.2 | 20.7 | nih.govnih.gov |
| [1,2,3,4,4a,5a-14C]anthracene | Soil-Compost Mix | 62.4 | 28.5 | nih.govresearchgate.net |
Insights into Ring Cleavage and Functionalization Mechanisms
The tracking of the 14C label from Anthracene-(1,2,3,4,4A,9A-14C) provides critical information on how the aromatic ring system is dismantled. Microbial degradation of PAHs typically involves successive cleavage of the aromatic rings. nih.gov For anthracene, this process can be initiated by dioxygenase enzymes, leading to the formation of dihydrodiols.
In some bacterial species, the degradation of anthracene involves ortho-cleavage of 1,2-dihydroxyanthracene, which yields 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. researchgate.net Another pathway involves meta-cleavage, leading to the formation of 6,7-benzocoumarin. chemicalbook.comresearchgate.net The use of specifically labeled anthracene allows researchers to determine which rings are cleaved and in what sequence, by analyzing the 14C content of the resulting smaller molecules. For example, if the label is on an outer ring, its appearance in CO2 while the core structure remains indicates initial cleavage of that outer ring.
Furthermore, functionalization reactions, such as hydroxylation, are key steps in the metabolic activation and degradation of anthracene. The formation of hydroxylated aromatic compounds is a common step in microbial and fungal oxidation of PAHs. nih.gov The position of these functional groups can be inferred by analyzing the structure of the 14C-labeled metabolites.
Kinetic Isotope Effects and Their Application in Mechanistic Deductions
Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms. By comparing the reaction rates of a compound with its isotopically substituted counterpart (e.g., deuterium (B1214612) for hydrogen), researchers can deduce whether a particular bond is broken in the rate-determining step of the reaction.
While direct studies on the KIE of Anthracene-(1,2,3,4,4A,9A-14C) are not extensively reported in the provided context, related studies on anthracene and its derivatives offer valuable insights. For example, in the nitration of anthracene with nitronium tetrafluoroborate, a significant primary hydrogen isotope effect (kH/kD) of 2.6 in sulfolane (B150427) and 6.1 in acetonitrile (B52724) was observed when using anthracene-9-d. researchgate.net This indicates that the removal of a proton from the intermediate σ-complex is a rate-limiting step in these solvents. researchgate.net
In the context of Diels-Alder reactions, the investigation of kinetic isotope effects for the reaction between anthracene and C60 suggested a concerted mechanism, as the observed inverse secondary KIE was inconsistent with a stepwise mechanism. researchgate.net Similarly, studies on the reaction of anthracene with hydroxyl radicals at different temperatures have used KIE measurements to distinguish between OH-addition and H-abstraction mechanisms. nih.govacs.orgresearchgate.net At lower temperatures, the KIE values were consistent with an OH-addition mechanism. nih.govresearchgate.net
Interactions with Biomacromolecules
The interaction of anthracene and its metabolites with biological macromolecules is a critical aspect of its environmental behavior and toxicological profile. The use of 14C-labeled anthracene facilitates the quantification and characterization of these interactions.
Binding to Organic Soil Components
In soil environments, anthracene and its degradation products can become associated with soil organic matter, forming what are known as bound residues. nih.govnih.gov These residues are not easily extractable with organic solvents and represent a long-term sink for the contaminant. The use of [14C]anthracene has been instrumental in quantifying the formation of these bound residues.
Studies have shown that a significant portion of the radioactivity from [14C]anthracene becomes incorporated into humic substances, which are major components of soil organic matter. nih.govasm.org The formation of bound residues occurs in two phases: an initial sequestration of the parent compound in the soil matrix, followed by the incorporation of metabolites into humic substances after microbial degradation. nih.govresearchgate.netnih.gov The binding is thought to involve the oxidative coupling of phenolic PAH metabolites to form nonhydrolyzable macromolecules similar to humic substances, with evidence suggesting the formation of C-C or ether bonds. nih.govresearchgate.net
| Soil Fraction | % Radioactivity from [9-14C]anthracene in Soil-Compost Mix | % Radioactivity from 14CO2 in Soil-Compost Mix | Reference |
| Humic Acids | 38 | ~35 | nih.gov |
| Fulvic Acids | 18 | ~15 | nih.gov |
| Humines | 29 | ~25 | nih.gov |
Association with Cellular Components and Potential Adduct Formation
At the cellular level, reactive metabolites of anthracene can covalently bind to macromolecules such as DNA, RNA, and proteins, forming adducts. researchgate.netnih.gov This binding is a critical step in the mechanism of chemical carcinogenesis for many PAHs. The use of radiolabeled anthracene allows for the detection and quantification of this binding.
Studies with other PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have extensively used radiolabeling to investigate DNA adduct formation. acs.orgaacrjournals.org These studies have shown that metabolic activation is necessary to form reactive intermediates that bind to DNA. For anthracene itself, it is generally considered a non-carcinogen, and its binding to DNA is significantly lower compared to potent carcinogens like DMBA. ebm-journal.org However, studies have shown that anthracene can bind to cellular macromolecules. ebm-journal.org
In vitro studies using mouse mammary epithelial cells have demonstrated that these cells can produce polar metabolites of 2-aminoanthracene (B165279) that form covalent bonds with cellular macromolecules. nih.gov In rat mammary glands, while DMBA showed significant covalent binding to both DNA and cytoplasmic proteins, anthracene was found to bind to a greater extent to DNA than to other cellular components, although a large portion of this binding was through non-covalent intercalation rather than covalent bonds. ebm-journal.org Specifically, about 80% of anthracene's binding to DNA was found to be through intercalation, with only 8% being covalent. ebm-journal.org
The investigation of adduct formation with Anthracene-(1,2,3,4,4A,9A-14C) would provide definitive evidence and quantification of the extent of covalent binding to various cellular components, helping to further clarify its biological interactions.
Analytical Methodologies for Radiolabeled Anthracene and Its Metabolites/degradation Products
Radiometric Detection Techniques
Radiometric techniques are fundamental to quantifying the presence of the 14C isotope in samples. These methods directly measure the radiation emitted from the decay of 14C, providing a highly sensitive measure of the total radioactivity.
Liquid Scintillation Spectrometry, often referred to as Liquid Scintillation Counting (LSC), is a widely used laboratory method for quantifying the radioactivity of low-energy beta emitters like Carbon-14 (B1195169). nrc.govrevvity.comfrontiersin.org The principle involves dissolving or suspending the sample containing 14C-anthracene or its byproducts in a liquid scintillation cocktail. nrc.govrevvity.com This cocktail contains a solvent and a scintillator (or "fluor"). revvity.com The energy from the beta particles emitted by the 14C atoms excites the solvent molecules, and this energy is then transferred to the scintillator, which in turn emits pulses of light. revvity.com These light flashes are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter. revvity.comillinois.edu The intensity of the light is proportional to the energy of the beta particle, allowing for quantification of the total 14C activity in the sample. illinois.edu
LSC is valued for its high counting efficiency and the relative simplicity of sample preparation. frontiersin.org It is a robust method for determining the total concentration of 14C-labeled compounds in various matrices without necessarily separating the parent compound from its metabolites. researchgate.netnih.gov However, factors such as chemical and color quenching can interfere with the detection of light pulses, potentially underestimating the radioactivity. illinois.eduresearchgate.net Modern LSC systems often incorporate methods to correct for quenching. frontiersin.org
Table 1: Key Parameters in Liquid Scintillation Spectrometry for 14C-Anthracene Analysis
| Parameter | Description | Typical Values/Considerations |
|---|---|---|
| Scintillation Cocktail | The medium that converts beta particle energy into light. | Commercially available cocktails like Ultima Gold™ or Optiphase HiSafe are often used. researchgate.net The choice depends on sample type (aqueous, organic). revvity.com |
| Counting Efficiency | The ratio of detected counts per minute (CPM) to the actual disintegrations per minute (DPM). | Typically ranges from 60% to over 90% for 14C, depending on the instrument and quench levels. researchgate.net |
| Background Radiation | Counts detected from sources other than the sample (e.g., cosmic rays, natural radioactivity in vials). | Minimized by shielding and using low-background vials (e.g., polyethylene (B3416737) over glass). nrc.govfrontiersin.orgillinois.edu |
| Quench Correction | Methods to compensate for reduced light output due to sample characteristics. | External standard methods or the Triple-to-Double Coincidence Ratio (TDCR) method are commonly employed. frontiersin.org |
Accelerator Mass Spectrometry (AMS) is the most sensitive technique available for measuring long-lived radionuclides such as 14C. asu.eduradiocarbon.com Unlike LSC, which counts decaying atoms, AMS counts the individual 14C atoms present in a sample. radiocarbon.comradiocarbon.com This allows for the detection of 14C at natural abundance levels and in extremely small samples, making it ideal for ultra-trace analysis. asu.educern.ch
The process begins with the conversion of the sample's carbon into a solid graphite (B72142) target. 14chrono.org This target is then bombarded with cesium ions, producing negatively charged carbon ions that are accelerated to very high energies by a tandem accelerator. radiocarbon.com14chrono.org At these high energies, molecular interferences are destroyed. cern.ch Magnets and electrostatic analyzers then separate the ions based on their mass-to-charge ratio, allowing the rare 14C isotopes to be distinguished from the much more abundant 12C and 13C isotopes and any interfering isobars like 14N. cern.ch14chrono.org The 14C ions are then counted in a detector. berkeley.edu
The exceptional sensitivity of AMS makes it invaluable for studies where the concentration of 14C-anthracene or its metabolites is exceedingly low. asu.edu It has been successfully applied in environmental and biomedical research to trace the fate of 14C-labeled compounds. asu.eduberkeley.edu
Table 2: Comparison of LSC and AMS for 14C-Anthracene Detection
| Feature | Liquid Scintillation Spectrometry (LSC) | Accelerator Mass Spectrometry (AMS) |
|---|---|---|
| Principle | Measures radioactive decay (beta particles) | Directly counts 14C atoms |
| Sensitivity | Microgram to milligram sample size | Nanogram to microgram sample size cambridge.org |
| Detection Limit | ~1 part in 10^12 (modern carbon) | <1 part in 10^15 asu.edu |
| Sample Preparation | Dissolution in scintillation cocktail | Conversion to solid graphite |
| Throughput | High, with automated systems available | Lower, due to complex instrumentation berkeley.edu |
| Primary Application | Quantification of total radioactivity in moderately concentrated samples | Ultra-trace quantification, radiocarbon dating |
Chromatographic Separation Techniques Coupled with Radio-Detection
To understand the metabolic fate and degradation pathways of Anthracene-(1,2,3,4,4A,9A-14C), it is essential to separate the parent compound from its various metabolites or degradation products. This is achieved by coupling powerful chromatographic separation techniques with a radioactivity detector.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds, making it perfectly suited for separating polar metabolites of anthracene (B1667546), such as phenols, dihydrodiols, and their conjugates. nih.govisotope.comhelcom.fi In this method, the sample extract is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. nih.gov
For the analysis of 14C-labeled compounds, the HPLC system is connected to a radioactivity detector placed in-line after the column. researchgate.net This allows for the continuous monitoring of the column effluent for radioactivity. As the separated 14C-anthracene and its 14C-metabolites elute from the column, they pass through the radio-detector, which generates a signal proportional to the amount of radioactivity. eag.com This creates a radio-chromatogram, where each peak represents a different radiolabeled compound. Quantification is based on the area of these peaks. researchgate.net
Table 3: Typical HPLC-Radiodetection Setup for 14C-Anthracene Metabolite Analysis
| Component | Description | Common Parameters/Types |
|---|---|---|
| HPLC Column | Separates the compounds in the mixture. | C-18 reverse-phase columns are frequently used for PAH metabolite separation. nih.gov |
| Mobile Phase | Carries the sample through the column. | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. nih.gov |
| Radio-Detector | Detects the 14C as it elutes from the column. | Flow-through scintillation detectors (e.g., Beta-RAM) are standard. eag.com The eluent is mixed with a scintillation cocktail before passing through the detector cell. eag.com |
| Data Acquisition | Records and processes the detector signal. | Software generates a radio-chromatogram showing radioactivity versus retention time. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.gov It is highly effective for the analysis of the parent compound, 14C-anthracene, as well as any volatile degradation products. nih.govshimadzu.com In GC, the sample is vaporized in a heated inlet and swept by a carrier gas (such as helium or hydrogen) through a long, thin capillary column. hpst.cz Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase coating the inside of the column. restek.com
When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural identification of the compounds. shimadzu.comnih.gov For radiolabeled studies, the effluent from the GC column can be directed to a radioactivity detector. Alternatively, fractions can be collected and subsequently analyzed by LSC. GC is generally preferred over LC for its superior resolution and sensitivity for volatile analytes. nih.gov
Preparative Capillary Gas Chromatography (PCGC) is a specialized technique used to isolate individual compounds from complex mixtures in sufficient quantities for further analysis, such as AMS. researchgate.netwm.edu This method is crucial for compound-specific isotope analysis (CSIA), where the goal is to determine the 14C content of a specific, purified compound rather than the bulk sample. researchgate.netnih.gov
The PCGC system utilizes a capillary column with a higher sample capacity than analytical GC columns. wm.edu As the separated compounds elute, they are directed to a trapping system that collects each target compound individually. wm.edu For 14C-anthracene studies, PCGC can be used to isolate the parent compound or specific metabolites from a sample matrix. researchgate.net These isolated fractions are then converted to graphite and their precise 14C/12C ratio is determined by AMS. researchgate.net This powerful combination of PCGC and AMS allows researchers to trace the origin and transformation pathways of specific compounds with extremely high precision and sensitivity. researchgate.netacs.org
Table 4: Overview of Chromatographic Techniques for 14C-Anthracene
| Technique | Primary Analytes | Detector Coupling | Key Advantage |
|---|---|---|---|
| HPLC | Non-volatile, polar metabolites (e.g., dihydrodiols, phenols) | In-line radio-detector (flow scintillation) | Ideal for analyzing polar and conjugated metabolites directly in liquid extracts. nih.govsci-hub.se |
| GC | Volatile/semi-volatile parent compound and degradation products | Mass Spectrometry (MS), Radio-detector, or fraction collection for LSC | Provides high-resolution separation for the parent compound and volatile products. nih.gov |
| PCGC | Specific target compounds from complex mixtures | Fraction collection for subsequent AMS analysis | Enables highly accurate, compound-specific isotope ratio measurements. researchgate.netwm.edu |
Advanced Spectroscopic Techniques for Structural Elucidation of Labeled Compounds
The structural elucidation of metabolites and degradation products derived from Anthracene-(1,2,3,4,4A,9A-14C) is a critical step in understanding its metabolic fate and environmental transformation pathways. Advanced spectroscopic techniques are indispensable for providing detailed molecular and structural information of these, often novel, compounds. The integration of chromatographic separation with powerful spectroscopic methods allows for the unambiguous identification and characterization of analytes present in complex biological and environmental matrices.
Integration with NMR and Mass Spectrometry for Metabolite Identification
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), provides a powerful platform for the comprehensive identification of metabolites. frontiersin.org This multiplatform approach leverages the distinct advantages of each technique to overcome their individual limitations, resulting in more robust and complete metabolite annotation. nih.govresearchgate.net
Mass spectrometry is a highly sensitive technique that provides crucial information on the molecular weight and elemental formula of a metabolite. frontiersin.org MS and its tandem variations (MS/MS) are effective in detecting metabolites at very low concentrations and can reveal some structural features through fragmentation patterns. frontiersin.org For instance, in studies of polycyclic aromatic hydrocarbon (PAH) biotransformation, high-resolution mass spectrometry has been used to propose the chemical structures of novel ring-cleavage products and conjugates. nih.gov
NMR spectroscopy, on the other hand, offers an unparalleled ability to determine the complete chemical structure of a molecule in solution. frontiersin.org While less sensitive than MS, NMR is highly quantitative and reproducible, providing unambiguous structural details by analyzing the magnetic properties of atomic nuclei like ¹H and ¹³C. frontiersin.orgnih.gov Techniques such as ¹H NMR are used to characterize the initial oxidation products in the metabolism of anthracene. researchgate.net The combination of these techniques is synergistic; MS can identify potential metabolites in a complex mixture, which can then be isolated and their precise structures confirmed by NMR. nih.govresearchgate.net
Research on the metabolism of anthracene by the white rot fungus Pleurotus ostreatus illustrates this integrated approach. The metabolites were first separated by HPLC and then characterized using UV-visible spectroscopy, gas chromatography-mass spectrometry (GC-MS), and ¹H NMR. researchgate.net This allowed for the definitive identification of key transformation products. researchgate.net
| Parent Compound | Metabolite | Identifying Spectroscopic/Analytical Techniques | Source Organism/System |
|---|---|---|---|
| Anthracene | Anthracene trans-1,2-dihydrodiol | HPLC, UV-visible, GC-MS, ¹H NMR | Pleurotus ostreatus researchgate.net |
| Anthracene | 9,10-anthraquinone | HPLC, UV-visible, GC-MS, ¹H NMR | Pleurotus ostreatus researchgate.net |
Sample Preparation and Extraction Protocols for Radiolabeled Material
Effective sample preparation is a prerequisite for the accurate analysis of Anthracene-(1,2,3,4,4A,9A-14C) and its derivatives from various environmental and biological matrices. The primary objectives of these protocols are to efficiently extract the target analytes from the sample matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. cdc.govencyclopedia.pub Given the radiolabeled nature of the compound, protocols must also ensure the accurate tracking and quantification of radioactivity throughout the process.
The analysis of PAHs from environmental samples typically involves a three-step procedure: (1) extraction from the sample matrix, (2) clean-up of the extract to remove impurities, and (3) identification and quantification. cdc.gov The choice of extraction method is highly dependent on the sample matrix (e.g., soil, water, tissue). epa.gov
Commonly used extraction techniques for PAHs from solid and aqueous samples include:
Soxhlet Extraction: A classic technique for extracting organic compounds from a solid matrix using a continuous solvent distillation and siphoning process. epa.gov
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat solvents in contact with a sample, accelerating the extraction of analytes from the matrix. nih.gov
Liquid-Liquid Extraction (LLE): A method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. encyclopedia.pub
Solid-Phase Extraction (SPE): A technique where compounds are separated from a liquid sample by their affinity to a solid sorbent. encyclopedia.pub This is often used for sample clean-up after an initial extraction. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and clean-up using a combination of solvent extraction, salting out, and dispersive SPE. fda.gov
For radiolabeled materials like Anthracene-(1,2,3,4,4A,9A-14C), it is crucial to monitor the recovery of the ¹⁴C label at each stage. Liquid Scintillation Counting (LSC) is the standard method for quantifying the amount of radioactivity in the initial sample, the extracts, and the final purified fractions. eag.comfrontiersin.org This ensures that losses during the extraction and clean-up processes are accounted for, allowing for an accurate mass balance calculation. eag.com The extracts are typically mixed with a scintillation cocktail, and the beta particles emitted by the ¹⁴C decay are detected. nih.govresearchgate.netresearchgate.net
| Extraction Method | Target Matrix | Typical Solvents | Clean-up Steps | Key Advantages |
|---|---|---|---|---|
| Microwave-Assisted Saponification and Extraction (MASP) | Sewage sludge, Soil | n-hexane, Methanolic KOH | Silica and Florisil SPE cartridges | Simultaneous extraction and hydrolysis; Reduced solvent and time. nih.govresearchgate.net |
| QuEChERS | Seafood (oysters, shrimp, fish) | Acetonitrile | Dispersive SPE (e.g., PSA, C18) | Fast, simple, minimal solvent use, high throughput. fda.gov |
| Soxhlet Extraction | Soil, Sediment, Solid Waste | Hexane, Acetone, Dichloromethane | Florisil column, SPE | Exhaustive extraction, well-established. cdc.govepa.gov |
| Subcritical Water Extraction | Contaminated Soil | Water | Directly coupled to HPLC (no separate clean-up) | Environmentally friendly (no organic solvents), high recovery (95-100%). researchgate.net |
Applications in Environmental Source Apportionment and Tracer Studies
Distinguishing Anthropogenic Sources of Polycyclic Aromatic Hydrocarbons
PAHs are released into the environment from a multitude of human activities, primarily through the incomplete combustion of organic materials. Differentiating between these sources is a key challenge in environmental monitoring and remediation. The use of carbon-14 (B1195169) (¹⁴C) labeled compounds like Anthracene-(1,2,3,4,4A,9A-14C) provides a powerful tool for this purpose. tandfonline.comresearchgate.net
A primary application of Anthracene-(1,2,3,4,4A,9A-14C) lies in its ability to distinguish between PAHs originating from the combustion of fossil fuels versus those from biomass burning. nih.govnih.gov This differentiation is possible due to the fundamental difference in the carbon isotope composition of these two fuel sources.
Fossil fuels, having been sequestered from the biosphere for millions of years, are entirely devoid of ¹⁴C due to radioactive decay. researchgate.net In contrast, biomass, being part of the contemporary carbon cycle, contains a modern signature of ¹⁴C. When Anthracene-(1,2,3,4,4A,9A-14C) is used in controlled studies or its principles are applied in isotopic analysis of environmental samples, it helps to establish the relative contributions of these sources. For instance, a higher dilution of the ¹⁴C signal in an environmental sample containing PAHs would suggest a greater input from fossil fuel combustion.
| Combustion Source | Characteristic ¹⁴C Signature | Implication for Source Apportionment |
| Fossil Fuel (e.g., coal, gasoline) | Devoid of ¹⁴C | A low or absent ¹⁴C signal in PAH samples indicates a dominant contribution from fossil fuel combustion. |
| Biomass (e.g., wood, agricultural waste) | Modern ¹⁴C levels | A contemporary ¹⁴C signal points towards biomass burning as a significant source of PAHs. |
Once released into the atmosphere, PAHs can be transported over long distances before being deposited onto land and water bodies. nih.gov Understanding these transport and deposition dynamics is crucial for assessing the widespread impact of pollution. Tracer studies involving the release and subsequent detection of Anthracene-(1,2,3,4,4A,9A-14C) can provide invaluable data on these processes.
By measuring the concentration and isotopic signature of the tracer at various distances and in different environmental media (e.g., air, water, soil, sediment) from a known source, scientists can model the atmospheric pathways and deposition rates of PAHs. This information is vital for developing effective air quality management strategies and for understanding the global distribution of these persistent organic pollutants.
Tracing Environmental Distribution and Movement of PAH Contaminants
Beyond source apportionment, Anthracene-(1,2,3,4,4A,9A-14C) is instrumental in tracing the environmental distribution and movement of PAH contaminants through various ecosystems. researchgate.netscielo.org.pe By introducing the labeled compound into a specific environmental compartment, such as soil or water, researchers can monitor its uptake by organisms, its transfer through food webs, and its accumulation in different environmental sinks.
These tracer studies provide critical insights into the bioavailability and potential for bioaccumulation of PAHs, helping to assess the ecological risks associated with this class of pollutants. The data generated from such research is essential for developing and validating environmental fate models and for designing effective remediation strategies for contaminated sites.
Emerging Research Directions and Methodological Advancements
Integration of ¹⁴C Tracing with Advanced Omics Technologies
The integration of traditional ¹⁴C tracing with advanced "omics" technologies, such as metabolomics, proteomics, and transcriptomics, is providing an unprecedentedly detailed view of the biotransformation of anthracene (B1667546). This multi-omics approach allows researchers to move beyond simple pathway elucidation to a more holistic understanding of the cellular and molecular responses to anthracene exposure. mdpi.com
By using Anthracene-(1,2,3,4,4A,9A-¹⁴C), scientists can accurately follow the distribution and transformation of the anthracene backbone into various metabolites within a biological system. openmedscience.com When combined with high-resolution mass spectrometry-based metabolomics, it becomes possible to identify and quantify a wide array of both known and novel metabolites. This integrated approach has been successfully applied to study the metabolic fate of complex organic molecules, revealing intricate details of metabolic rewiring in response to xenobiotic exposure. mdpi.com
Furthermore, coupling ¹⁴C tracing with proteomics and transcriptomics can reveal changes in protein and gene expression, respectively, that are induced by anthracene and its metabolites. This allows for the identification of specific enzymes and regulatory pathways involved in its detoxification or activation. For instance, an increase in the expression of cytochrome P450 enzymes, often observed in response to PAH exposure, can be directly correlated with the formation of specific ¹⁴C-labeled metabolites.
Table 1: A Multi-Omics Approach to Studying Anthracene-(1,2,3,4,4A,9A-¹⁴C) Biotransformation
| Omics Technology | Information Gained | Example Application with ¹⁴C-Anthracene |
| Metabolomics | Identification and quantification of metabolites. | Tracing the formation of ¹⁴C-labeled dihydrodiols, quinones, and their conjugates. |
| Proteomics | Changes in protein expression and post-translational modifications. | Identifying the upregulation of specific cytochrome P450 and glutathione (B108866) S-transferase isozymes involved in anthracene metabolism. |
| Transcriptomics | Changes in gene expression. | Quantifying the increased transcription of genes encoding for xenobiotic-metabolizing enzymes and stress-response proteins. |
Computational Modeling and Isotope Effects in Reaction Simulations
Computational modeling has become an indispensable tool for understanding the mechanisms of chemical and biological reactions. In the context of Anthracene-(1,2,3,4,4A,9A-¹⁴C), computational methods are being employed to predict reaction pathways and to understand the kinetic isotope effects (KIEs) associated with the presence of the ¹⁴C atom.
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. For ¹⁴C, this effect is generally small but can be significant for reactions where a carbon-carbon or carbon-hydrogen bond at the labeled position is broken in the rate-determining step.
Advanced computational techniques, such as semiclassical and quantum instanton theory, are used to model these KIEs. nih.gov These methods can accurately predict the changes in reaction rates due to isotopic substitution, providing valuable insights into the transition state of a reaction. nih.gov By comparing computationally predicted KIEs with experimentally determined values from studies using ¹⁴C-labeled anthracene, researchers can validate proposed reaction mechanisms.
Table 2: Computational Methods for Studying ¹⁴C Isotope Effects in Anthracene Reactions
| Computational Method | Key Features | Application to ¹⁴C-Anthracene |
| Semiclassical Instanton Theory | Incorporates quantum tunneling effects into classical transition state theory. nih.gov | Modeling reactions where hydrogen or proton transfer from the anthracene ring is involved, as tunneling can be significant. |
| Quantum Instanton Theory | A more rigorous quantum mechanical approach for calculating reaction rates and KIEs. nih.gov | Providing highly accurate predictions of KIEs for enzymatic and abiotic degradation pathways of anthracene. |
Development of Novel Radio-Synthetic Pathways for Complex Labeled Isotopologues
The synthesis of isotopically labeled compounds is a critical and often challenging aspect of tracer studies. The development of novel and efficient radiosynthetic pathways for producing complex, specifically labeled isotopologues of anthracene is an active area of research. Historically, the synthesis of [9-¹⁴C]anthracene has been achieved through multi-step processes. rsc.orgepa.gov
Recent advancements in synthetic organic chemistry are providing new tools for the preparation of ¹⁴C-labeled compounds. acs.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, offer versatile methods for constructing the aromatic core of anthracene from ¹⁴C-labeled precursors. rsc.org These methods can provide higher yields and greater specificity in the placement of the ¹⁴C label compared to traditional methods.
Furthermore, late-stage ¹⁴C-labeling techniques are emerging as a promising strategy. acs.org These methods aim to introduce the ¹⁴C atom into a nearly complete molecular scaffold, which can significantly reduce the number of radioactive steps and the amount of radioactive waste generated. acs.org The development of such pathways for anthracene and other PAHs will make these important research tools more accessible and sustainable.
Table 3: Comparison of Synthetic Approaches for ¹⁴C-Labeled Anthracene
| Synthetic Approach | Description | Advantages | Challenges |
| Traditional Multi-Step Synthesis | Linear synthesis from simple ¹⁴C-labeled precursors like Ba¹⁴CO₃. acs.org | Well-established methods. | Often low overall yields, multiple radioactive steps, and significant waste generation. acs.org |
| Palladium-Catalyzed Annulation | Construction of the PAH skeleton through cross-coupling reactions. rsc.org | Higher yields, greater regioselectivity. | Requires specifically functionalized precursors. |
| Late-Stage Labeling | Introduction of the ¹⁴C label in the final steps of the synthesis. acs.org | Reduced radioactive handling and waste, potentially higher specific activity. | Method development can be challenging. |
Standardization of ¹⁴C-Labeling Methodologies for Interlaboratory Reproducibility
Ensuring the quality and reproducibility of scientific data is paramount. In the field of isotopic analysis, this is achieved through the standardization of methodologies and the use of certified reference materials (CRMs). nih.gov For studies involving Anthracene-(1,2,3,4,4A,9A-¹⁴C), standardization is crucial for comparing results across different laboratories and studies.
The process of standardization involves several key aspects:
Purity Assessment: The chemical and radiochemical purity of the ¹⁴C-labeled anthracene must be rigorously determined to ensure that any observed effects are due to the compound of interest and not impurities. openmedscience.com This is typically achieved using a combination of chromatographic techniques (e.g., HPLC, TLC) with radioactivity detection. labcorp.com
Specific Activity Determination: The specific activity (radioactivity per unit mass) of the labeled compound needs to be accurately measured. This is essential for quantitative studies where the amount of material being traced is critical.
Interlaboratory Comparisons: Participation in interlaboratory comparison studies, where the same sample is analyzed by multiple laboratories, is vital for identifying and resolving analytical discrepancies. europa.eunpl.co.uk Such studies have been conducted for the analysis of PAHs in various matrices and are essential for ensuring the reliability of data. europa.eunpl.co.uk
Development of Certified Reference Materials: The availability of CRMs for ¹⁴C-labeled PAHs would provide a much-needed benchmark for method validation and quality control. nih.govnih.gov These materials, with certified values for purity and specific activity, would allow laboratories to verify the accuracy of their analytical procedures. nih.gov
The establishment of standardized protocols and the availability of CRMs for Anthracene-(1,2,3,4,4A,9A-¹⁴C) will ultimately enhance the reliability and comparability of research findings in environmental and biomedical sciences.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling Anthracene-(1,2,3,4,4A,9A-14C) in laboratory settings?
- Methodological Answer :
- Use chemically resistant gloves (e.g., nitrile) inspected prior to use, and follow proper glove removal techniques to avoid contamination .
- Wear a complete chemical-protective suit and flame-retardant antistatic clothing to minimize dermal exposure .
- Implement respiratory protection if airborne particulates are generated, and ensure fume hoods are used for volatile reactions .
- Prevent environmental leakage by containing spills with absorbent materials and avoiding drainage systems .
Q. How can researchers verify the structural integrity of Anthracene-(1,2,3,4,4A,9A-14C) after synthesis?
- Methodological Answer :
- IR Spectroscopy : Compare experimental IR spectra with theoretical models (e.g., anthracene-water clusters) to confirm vibrational modes .
- NMR Analysis : Use - and -NMR to validate molecular structure and isotopic labeling positions. For example, -NMR can distinguish aromatic protons from aliphatic carbons in derivatives .
- X-ray Crystallography : Resolve crystal structures for derivatives (e.g., 4-allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene) to confirm stereochemistry and labeling accuracy .
Q. What analytical techniques are essential for quantifying isotopic purity in 14C-labeled anthracene derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution MS to detect isotopic peaks (e.g., vs. ) and calculate isotopic enrichment ratios .
- Liquid Scintillation Counting : Measure radioactive decay of to assess labeling efficiency and purity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for isotopically labeled anthracene derivatives?
- Methodological Answer :
- Quantum Chemistry Calculations : Optimize molecular geometries using density functional theory (DFT) and compare computed vs. experimental IR/NMR spectra to identify anomalies (e.g., solvent effects or isotopic shifts) .
- Statistical Thermodynamics : Model isotopic substitution effects on thermodynamic properties (e.g., Gibbs free energy) to predict reaction outcomes .
Q. What strategies optimize synthetic routes for 14C-labeled anthracene derivatives with high regioselectivity?
- Methodological Answer :
- Click Chemistry : Use orthogonal reactions (e.g., azide-alkyne cycloaddition) to functionalize anthracene cores while preserving isotopic labels .
- Catalytic Isotope Exchange : Employ transition-metal catalysts (e.g., Pd/C) to introduce at specific positions (e.g., 4a or 9a) under controlled conditions .
- Stepwise Purification : Combine column chromatography and recrystallization to isolate intermediates, ensuring >98% purity (validated by HPLC) .
Q. How do isotopic labels influence the photophysical properties of anthracene derivatives in optoelectronic applications?
- Methodological Answer :
- Time-Resolved Fluorescence Spectroscopy : Compare fluorescence lifetimes of -labeled vs. unlabeled anthracene to assess isotopic effects on excited-state dynamics .
- Computational QSPR Models : Predict properties like electron affinity and bandgap using Quantitative Structure-Property Relationship (QSPR) frameworks tailored for isotopic variants .
Data Analysis and Validation
Q. What methodologies validate the accuracy of isotopic labeling in anthracene derivatives across interdisciplinary studies?
- Methodological Answer :
- Cross-Validation with Multiple Techniques : Combine -NMR (for positional confirmation), MS (for isotopic ratio), and autoradiography (for activity) .
- Interlaboratory Reprodubility Tests : Share samples with independent labs to verify consistency in isotopic purity measurements .
Q. How can researchers mitigate artifacts in mass spectrometry data caused by isotopic scrambling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
